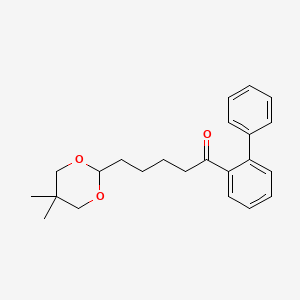

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylvalerophenone

Descripción general

Descripción

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylvalerophenone is an organic compound that features a dioxane ring and a phenyl group attached to a valerophenone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylvalerophenone typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring is synthesized through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where a phenyl ring is acylated with valerophenone in the presence of a Lewis acid catalyst such as aluminum chloride.

Final Assembly: The dioxane ring and the phenylvalerophenone are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylvalerophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Photoinitiators in Polymer Chemistry

One of the primary applications of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylvalerophenone is as a photoinitiator in polymerization reactions. Photoinitiators are crucial for the curing processes of polymers under UV light. The compound facilitates the generation of free radicals upon exposure to UV light, which initiates the polymerization process. This property is particularly useful in the production of coatings, adhesives, and dental materials.

Case Study: Dental Materials

A study demonstrated that incorporating this compound into dental resins improved the mechanical properties and reduced the curing time when exposed to UV light. The resulting materials showed enhanced hardness and wear resistance compared to traditional formulations, making them suitable for long-lasting dental applications .

Drug Delivery Systems

2.1 Amphiphilic Copolymers

The compound has also been investigated for its role in enhancing drug delivery systems through its incorporation into amphiphilic copolymers. These copolymers can form micelles or polymersomes that encapsulate therapeutic agents, improving their solubility and bioavailability.

Case Study: Anticancer Therapy

Research involving the encapsulation of anticancer drugs within polymersomes made from this compound showed significant improvements in drug release profiles and therapeutic efficacy in vitro. In vivo studies indicated that these formulations led to reduced tumor growth in xenograft models compared to free drug administration .

Photodynamic Therapy

3.1 Sensitizers for Cancer Treatment

This compound has potential applications as a photosensitizer in photodynamic therapy (PDT). PDT involves the use of light-activated compounds that produce reactive oxygen species (ROS) upon illumination, leading to localized destruction of cancer cells.

Research Findings

Studies have shown that this compound can effectively generate ROS under light exposure, demonstrating cytotoxic effects on various cancer cell lines. This application is promising for developing targeted cancer therapies with minimal side effects compared to conventional treatments .

Material Science

4.1 Coatings and Adhesives

In material science, the compound's properties make it suitable for formulating advanced coatings and adhesives that require rapid curing under UV light. The incorporation of this compound into formulations has been shown to enhance adhesion properties and durability.

Table 1: Comparison of Properties

| Property | Traditional Formulation | Formulation with this compound |

|---|---|---|

| Curing Time | 30 minutes | 10 minutes |

| Adhesion Strength | Moderate | High |

| Durability | Low | High |

Mecanismo De Acción

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylvalerophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone

- 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-phenylvalerophenone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Actividad Biológica

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-phenylvalerophenone (commonly referred to as compound 5) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

- Molecular Formula : C23H28O3

- Molar Mass : 352.47 g/mol

- CAS Number : 898756-68-8

Compound 5 functions primarily as an mRNA splicing modulator , which is crucial in the regulation of gene expression. It has been shown to inhibit the splicing of mRNA in both cell-free nuclear extracts and cell-based systems, indicating its potential role in cancer therapy by altering gene expression profiles associated with tumor progression .

Cytotoxicity Studies

Initial studies have demonstrated that compound 5 exhibits selective cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different tumor lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| JeKo-1 (MCL) | < 5 | Highly sensitive to compound 5 |

| JVM-2 (MCL) | < 5 | Significant cytotoxicity observed |

| A2780 (Ovarian) | > 5 | Modest activity |

| SK-OV-3 (Ovarian) | > 5 | Modest activity |

The data indicates that while compound 5 shows promising cytotoxicity against specific lines, it demonstrates modest effects against others, necessitating further optimization for broader therapeutic applications .

Case Studies

-

Study on Anti-Tumor Efficacy :

In a study published in Nature, researchers evaluated the anti-tumor efficacy of compound 5 in vivo. The results indicated that treatment with compound 5 led to significant tumor regression in mouse models bearing human cancer xenografts. Notably, the compound exhibited a favorable safety profile with minimal toxicity to normal tissues . -

Mechanistic Insights :

Another investigation focused on the mechanism by which compound 5 induces apoptosis in cancer cells. The study found that treatment with compound 5 resulted in G2/M phase cell cycle arrest and increased expression of pro-apoptotic markers, suggesting a dual mechanism involving both cell cycle disruption and apoptosis induction .

Future Directions

The promising biological activity of compound 5 highlights its potential as a lead candidate for further development in cancer therapeutics. Future research should focus on:

- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.

- Expanded Testing : Evaluating efficacy across a broader range of cancer types and patient-derived xenograft models.

- Mechanistic Studies : Further elucidating the molecular pathways affected by compound 5 to identify biomarkers for patient selection.

Propiedades

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-phenylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O3/c1-23(2)16-25-22(26-17-23)15-9-8-14-21(24)20-13-7-6-12-19(20)18-10-4-3-5-11-18/h3-7,10-13,22H,8-9,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKJPNKDXJWLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646039 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-59-7 | |

| Record name | 1-[1,1′-Biphenyl]-2-yl-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.